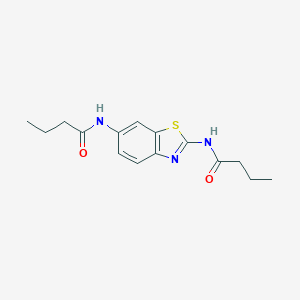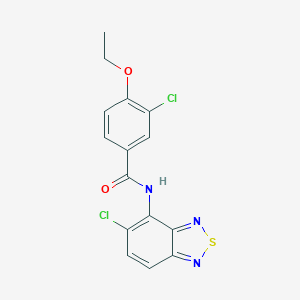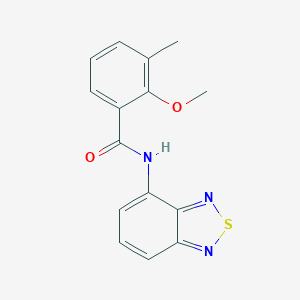![molecular formula C17H17F2NO3 B251102 N-[2-(difluoromethoxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B251102.png)
N-[2-(difluoromethoxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(difluoromethoxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide, commonly known as DFN-15, is a novel compound that has recently gained attention for its potential therapeutic applications. It is a small molecule that belongs to the class of N-(2-phenyl-2-(2,3-dimethylphenoxy) ethyl) amides and has been shown to exhibit anti-inflammatory and analgesic properties.
Applications De Recherche Scientifique
DFN-15 has been the subject of several scientific studies, and its potential therapeutic applications have been investigated. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory conditions such as arthritis. DFN-15 has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
DFN-15 exerts its anti-inflammatory and analgesic effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2 activity, DFN-15 reduces the production of prostaglandins, thus reducing inflammation and pain. Additionally, DFN-15 has been shown to activate the peroxisome proliferator-activated receptor-alpha (PPAR-alpha), which is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
DFN-15 has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to reduce the growth of cancer cells in vitro. In addition, DFN-15 has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
DFN-15 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been shown to exhibit potent anti-inflammatory and analgesic effects. However, DFN-15 has some limitations for use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research on DFN-15. One potential area of investigation is its use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Finally, DFN-15 could be further optimized to improve its potency and selectivity for COX-2 inhibition, which could lead to the development of more effective anti-inflammatory and analgesic drugs.
Méthodes De Synthèse
DFN-15 can be synthesized using a multistep process that involves the reaction of 2,3-dimethylphenol with 2-chloro-4-(difluoromethoxy) benzoic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to further reactions with various reagents to yield the final product, DFN-15. The synthesis method has been optimized to ensure high yield and purity of the compound.
Propriétés
Formule moléculaire |
C17H17F2NO3 |
|---|---|
Poids moléculaire |
321.32 g/mol |
Nom IUPAC |
N-[2-(difluoromethoxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H17F2NO3/c1-11-6-5-9-14(12(11)2)22-10-16(21)20-13-7-3-4-8-15(13)23-17(18)19/h3-9,17H,10H2,1-2H3,(H,20,21) |
Clé InChI |
CJJUATHDQZEGJM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2OC(F)F)C |
SMILES canonique |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2OC(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251019.png)
![2-(4-chlorophenyl)-N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]acetamide](/img/structure/B251021.png)

![N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B251028.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide](/img/structure/B251030.png)






![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251040.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide](/img/structure/B251041.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B251042.png)